2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine

Catalog No.
S860336
CAS No.
1092276-49-7
M.F
C13H26N2
M. Wt
210.36 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine

CAS Number

1092276-49-7

Product Name

2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine

IUPAC Name

2-methyl-1-(2-piperidin-4-ylethyl)piperidine

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

InChI

InChI=1S/C13H26N2/c1-12-4-2-3-10-15(12)11-7-13-5-8-14-9-6-13/h12-14H,2-11H2,1H3

InChI Key

KLTZAMHUSRKUGQ-UHFFFAOYSA-N

SMILES

CC1CCCCN1CCC2CCNCC2

Canonical SMILES

CC1CCCCN1CCC2CCNCC2

Chemical Identity

2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine is an organic compound containing carbon, hydrogen, and nitrogen atoms. It is classified as a bicyclic amine due to the presence of two connected six-membered rings and a primary amine functional group.

  • PubChem: provides additional information on the structure and properties of 2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine.

Potential Research Applications

  • Ligand Design: The molecule's structure incorporates a central piperidine ring, a common feature in many biologically active molecules. Researchers might explore this compound's ability to bind to specific receptors or enzymes.
  • Organic Synthesis: 2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine could serve as a building block for the synthesis of more complex molecules with desired properties.

2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring and a methyl group. Its molecular formula is C₁₃H₂₆N₂, indicating it contains 13 carbon atoms, 26 hydrogen atoms, and 2 nitrogen atoms. This compound falls within the category of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

The chemical reactivity of 2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine can be explored through various reactions typical of amines and piperidines. Common reactions include:

  • Alkylation: The nitrogen atom in the piperidine ring can undergo alkylation, leading to the formation of quaternary ammonium compounds.
  • Acylation: This involves the reaction with acyl chlorides to form amides.
  • Hydrogenation: The compound can participate in hydrogenation reactions, particularly if it contains unsaturated bonds.

These reactions are essential for modifying the compound's structure to enhance its biological properties or to synthesize related compounds.

The biological activity of 2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine is significant in pharmacology. Compounds with similar structures have shown various activities, including:

  • Antitumor Effects: Some derivatives exhibit robust antitumor effects in xenograft models, indicating potential for cancer therapy .
  • Neuroprotective Properties: Piperidine derivatives are often investigated for their ability to inhibit enzymes related to neurodegenerative diseases, such as acetylcholinesterase .
  • G Protein-Coupled Receptor Agonism: Certain analogs act as agonists for G protein-coupled receptors, which are crucial targets in drug discovery for metabolic disorders .

Synthesis of 2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine can be achieved through several methods:

  • Direct Alkylation: Starting from piperidine, the compound can be synthesized by reacting it with appropriate alkyl halides.
  • Mannich Reaction: This involves the condensation of formaldehyde with piperidine and a secondary amine.
  • Reduction Reactions: The compound can also be synthesized through reduction processes involving precursors that contain carbonyl groups.

These methods allow for the generation of this compound with varying degrees of purity and yield depending on reaction conditions .

The applications of 2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine are broad and include:

  • Pharmaceutical Development: It serves as a lead compound in developing drugs targeting neurological disorders and cancer.
  • Chemical Research: Used in studies exploring the structure-activity relationship of piperidine derivatives.
  • Industrial

Interaction studies involving 2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine focus on its binding affinity to various biological targets. These studies often utilize:

  • In vitro Assays: To evaluate enzyme inhibition or receptor binding.
  • In vivo Models: To assess therapeutic efficacy and pharmacokinetics.

Such studies help elucidate the mechanisms by which this compound exerts its biological effects and inform further drug development efforts.

Several compounds share structural similarities with 2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine. Here are some notable examples:

Compound NameStructureNotable Activity
1-(4-Piperidinyl)-1-butanoneStructureAnalgesic properties
N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-aminesStructureGPR119 agonism
2-Methyl-5-(piperidin-4-yl)pyrimidineStructureAntitumor activity

Uniqueness

The uniqueness of 2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine lies in its specific arrangement of functional groups that confer distinct pharmacological properties compared to its analogs. Its potential as a dual-action agent targeting both neurological pathways and cancer cell proliferation sets it apart from other piperidine derivatives.

XLogP3

2.2

Dates

Modify: 2024-04-15

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